Etretinate

Catalog No.
S527624
CAS No.
54350-48-0
M.F
C23H30O3
M. Wt
354.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Etretinate

CAS Number

54350-48-0

Product Name

Etretinate

IUPAC Name

ethyl (2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate

Molecular Formula

C23H30O3

Molecular Weight

354.5 g/mol

InChI

InChI=1S/C23H30O3/c1-8-26-23(24)14-17(3)11-9-10-16(2)12-13-21-18(4)15-22(25-7)20(6)19(21)5/h9-15H,8H2,1-7H3/b11-9+,13-12+,16-10+,17-14+

InChI Key

HQMNCQVAMBCHCO-DJRRULDNSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

B10 9359, B10-9359, B109359, Ethyl Etrinoate, Etretinate, Etrinoate, Ethyl, Ro 10 9359, Ro 10-9359, Ro 109359, Ro-10-9359, Ro109359, Tigason, Tigazon

Canonical SMILES

CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C

Isomeric SMILES

CCOC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(C(=C(C=C1C)OC)C)C

The exact mass of the compound Etretinate is 354.2195 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 297936. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Carotenoids - Retinoids. It belongs to the ontological category of retinoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Etretinate (CAS 54350-48-0) is a second-generation aromatic retinoid, notable for its function as a pro-drug and its distinct pharmacokinetic profile. It is the ethyl ester of Acitretin, its active carboxylic acid metabolite, which modulates keratinocyte differentiation and proliferation by activating nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). A key procurement-relevant characteristic of Etretinate is its high lipophilicity, which leads to significant storage in adipose tissue and a consequently long elimination half-life, making it fundamentally different from its more rapidly cleared active metabolite in experimental design and application.

Direct substitution of Etretinate with its active metabolite, Acitretin, is inappropriate for most research applications due to their profoundly different pharmacokinetic behaviors. Etretinate functions as a slow-release pro-drug, undergoing in-vivo hydrolysis to Acitretin. Its high lipophilicity results in sequestration in a deep fatty tissue compartment, leading to a very long terminal elimination half-life of up to 120 days. In contrast, Acitretin is less lipophilic and is eliminated much more rapidly, with a half-life of approximately 50 hours. Therefore, procuring Acitretin instead of Etretinate fundamentally alters the duration and profile of retinoid receptor exposure, invalidating studies designed to model chronic, low-level exposure or to investigate the specific activities of the ethyl ester pro-drug itself.

Pharmacokinetic Profile: Dramatically Extended Elimination Half-Life

Etretinate's high lipophilicity leads to its sequestration in adipose tissue, resulting in a terminal elimination half-life of approximately 120 days. This is over 50 times longer than its active metabolite, Acitretin, which has a half-life of about 50-60 hours. This profound difference means Etretinate provides a stable, long-term reservoir of retinoid activity, a feature not achievable with direct Acitretin administration.

Evidence DimensionTerminal Elimination Half-Life
Target Compound Data~120 days
Comparator Or BaselineAcitretin: ~50 hours
Quantified Difference>50-fold longer half-life than Acitretin
ConditionsPost-chronic oral administration in human subjects.

This allows for the modeling of chronic, sustained retinoid exposure in long-term studies, which is impossible to replicate with the short-acting Acitretin.

Precursor Suitability: A Pro-Drug for Studying Sustained Acitretin Generation

Etretinate is the ethyl ester pro-drug of the pharmacologically active carboxylic acid, Acitretin. It undergoes extensive presystemic and systemic hydrolysis to generate the active form. This defines its primary role as a precursor, making it the required starting material for any study investigating the effects of slow, continuous in-vivo conversion to Acitretin, or for developing and testing novel esterase-activated delivery systems.

Evidence DimensionMetabolic Role
Target Compound DataPro-drug (Ethyl Ester)
Comparator Or BaselineAcitretin (Active Metabolite, Carboxylic Acid)
Quantified DifferenceQualitative difference in chemical function (precursor vs. active agent)
ConditionsIn-vivo metabolism following oral administration.

Researchers needing to study the effects of a slow-release pro-drug mechanism must procure Etretinate, as direct administration of Acitretin bypasses this critical metabolic activation step.

Safety & Handling: Extended Teratogenic Risk Window Demands Specific Protocols

Due to its long elimination half-life from tissue storage, the recommended post-therapy contraception period for Etretinate is 2 years, which has been extended to 3 years for its metabolite Acitretin due to potential re-esterification back to Etretinate. Specifically, the 99% elimination time for Etretinate is calculated to be ~700 days (approx. 2 years), compared to just 14 days for Acitretin (assuming no re-esterification). This drastic difference in clearance time is a critical experimental and safety parameter.

Evidence DimensionCalculated 99% Elimination Time (Teratogenic Risk Period)
Target Compound Data~700 days
Comparator Or BaselineAcitretin: ~14 days
Quantified Difference50-fold longer theoretical risk period
ConditionsBased on terminal elimination half-lives (Etretinate ~100-120 days; Acitretin ~2 days).

For preclinical toxicology and teratogenicity studies, the selection of Etretinate provides a model for persistent tissue accumulation, a critical safety variable that cannot be assessed using the rapidly eliminated Acitretin.

Formulation & Solubility: Distinct Physicochemical Properties

As an ethyl ester, Etretinate has significantly different solubility characteristics compared to Acitretin, which is a free carboxylic acid. Etretinate is highly lipophilic and shows good solubility in organic solvents like DMSO and ethanol, and is often formulated in corn oil for in-vivo studies. In contrast, Acitretin's free carboxyl group makes it approximately 50 times less lipophilic. This distinction is critical for formulation development, where the ester form may be required for compatibility with lipid-based vehicles or specific organic solvent systems.

Evidence DimensionRelative Lipophilicity & Solubility
Target Compound DataHigh lipophilicity; soluble in DMSO (≥17.7 mg/mL), ethanol, and oils.
Comparator Or BaselineAcitretin: ~50x less lipophilic, different solubility profile due to free carboxylic acid.
Quantified DifferenceSignificant difference in polarity and preferred solvent systems.
ConditionsStandard laboratory formulation conditions.

Procurement decisions for formulation research must be based on these physicochemical differences; Etretinate is suitable for non-aqueous or lipid-based systems where Acitretin's solubility would be limiting.

Modeling Chronic Retinoid Effects and Chemoprevention

For studies requiring sustained, low-level retinoid activity over extended periods, such as in cancer chemoprevention models or chronic dermatological conditions. Etretinate's extremely long half-life provides a stable pharmacokinetic profile that cannot be achieved with intermittent dosing of short-acting retinoids like Acitretin.

Pro-drug Metabolism and Esterase Activity Studies

When the research goal is to investigate the pharmacokinetics of a pro-drug, its tissue distribution, and the enzymatic conversion (hydrolysis) to its active form. Etretinate serves as the essential precursor compound for these mechanistic studies.

Preclinical Safety Studies on Bioaccumulation and Teratogenicity

In toxicology and developmental biology, Etretinate is the appropriate tool to model the effects of a highly lipophilic compound that accumulates in fatty tissue. Its long retention time is a critical variable for assessing long-term safety and the teratogenic risk associated with persistent xenobiotics.

Development of Lipophilic and Depot Formulations

For formulation science projects focused on creating lipid-based or depot injection drug delivery systems. Etretinate's high lipophilicity and solubility in oils and organic solvents make it a more suitable candidate for such formulations compared to the more polar Acitretin.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

Crystals

XLogP3

6.8

Hydrogen Bond Acceptor Count

3

Exact Mass

354.21949481 Da

Monoisotopic Mass

354.21949481 Da

Heavy Atom Count

26

LogP

log Kow = 8.43 /Estimated/

Appearance

Solid powder

Melting Point

104-105
104-105 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

65M2UDR9AG

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (25%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of severe psoriasis in adults.

Therapeutic Uses

Antipsoriatic
Etretinate is indicated for the treatment of severe recalcitrant psoriasis, including the erythrodermic and generalized pustular types, in patients who are unresponsive to or intolerant of the standard therapies. /Included in US product labeling/
Etretinate is used for the treatment of severe, intractable oral lichen planus. /NOT included in use product labeling/
Etretinate is also used in correcting severe intractable forms of keratinization disorders, such as: dermatoses, ichthyosiform; erythroderma, congenital ichthyosiform; ichthyosis, lamellar, and other ichthyoses; keratosis follicularis (Darier's disease); keratosis palmaris et plantaris; pityriasis rubra pilaris (PRP); pustulosis, palmoplanter. /NOT included in US product labeling/

Pharmacology

The active metabolite responsible for etretinate's effects, acitretin, is a retinoid. Retinoids have a structure similar to vitamin A and are involved in the normal growth of skin cells. Acitretin works by inhibiting the excessive cell growth and keratinisation (process by which skin cells become thickened due to the deposition of a protein within them) seen in psoriasis. It therefore reduces the thickening of the skin, plaque formation and scaling.

MeSH Pharmacological Classification

Keratolytic Agents

ATC Code

D - Dermatologicals
D05 - Antipsoriatics
D05B - Antipsoriatics for systemic use
D05BB - Retinoids for treatment of psoriasis
D05BB01 - Etretinate

Mechanism of Action

The mechanism of action of the active metabolite, acitretin, is unknown, however it is believed to work by targeting specific receptors (retinoid receptors) in the skin which help normalize the growth cycle of skin cells.

KEGG Target based Classification of Drugs

Nuclear receptors
Hepatocyte nuclear factor 4 like receptors
Retinoid X receptor (RXR)
NR2B (RXR) [HSA:6256 6257 6258] [KO:K08524 K08525 K08526]

Vapor Pressure

2.2X10-7 mm Hg @ 25 °C /Estimated/

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

54350-48-0

Absorption Distribution and Excretion

Absorbed in the small intestine. Studies in normal volunteers indicate that the absorption of etretinate is greater in patients consuming whole milk or a high-fat diet than in patients in a fasting state.
Concentrations of etretinate and its active metabolite in epidermal specimens obtained after 1 to 36 months of therapy were a function of location; subcutis much greater than serum greater than epidermis greater than dermis.
Etretinate accumulates in high concentrations in adipose tissue, especially in the liver and in subcutaneous fat. Liver concentrations of etretinate in patients who had received therapy for six months were generally higher than accompanying plasma concentrations and tended to be higher still in livers with a higher degree of fatty infiltration.
Studies in normal volunteers indicate that the absorption of etretinate is greater in patients consuming whole milk or a high-fat diet than in patients in a fasting state.
Etretinate is absorbed in the small intestine.
For more Absorption, Distribution and Excretion (Complete) data for ETRETINATE (8 total), please visit the HSDB record page.

Metabolism Metabolites

Extensively metabolized, with significant first-pass metabolism to the pharmacologically active acid form. Subsequent metabolism results in the inactive 13-cis acid form, chain-shortened breakdown products, and conjugates that are ultimately excreted.
The aromatic retinoid acitretin is the primary active metabolite of etretinate, and in this study the ethyl esterification of acitretin to etretinate using [(14)C]acitretin and human liver microsomes /was investigated/. ... This study demonstrated that in the presence of ethanol the ethyl esterification of acitretin to etretinate proceeds via formation of acitretinoyl-CoA. Predicting clearance of acitretin in vivo via this unique metabolic pathway will be a challenge, as the intracellular concentration of ethanol could never be predicted with any degree of accuracy in humans.

Wikipedia

Etretinate

Drug Warnings

Pregnancy risk category: X /CONTRAINDICATED IN PREGNANCY. Studies in animals or humans, or investigational or post-marketing reports, have demonstrated positive evidence of fetal abnormalities or risk which clearly outweights any possible benefit to the patient./
Etretinate is contraindicated during pregnancy, since it has caused major human fetal abnormalities, including meningomyelocele; meningoencephalocoele; multiple synostoses; facial dysmorphia; syndactyly; absence of terminal phalanges; malformations of hip, ankle, and forearm; abnormalities of the heart and thymus; low set ears; high palate; decreased cranial volume; and alterations of the skull and cervical vertebrae.
... It has not been determined how long pregnancy should be avoided after discontinuation of treatment; patients have been followed for a long as 2 years after treatment was discontinued, and fetal abnormalities associated with etretinate have occurred during this 2 year period. Therefore, etretinate should not be used in women who plan to have children in the future.
In women of childbearing potential, etretinate should not be used until the possibility of pregnancy is ruled out. In addition, etretinate should not be used in women who, while undergoing treatment and for an indefinite period of time thereafter, are deemed unreliable in their use of contraception or who may not use reliable contraception.
For more Drug Warnings (Complete) data for ETRETINATE (13 total), please visit the HSDB record page.

Biological Half Life

In one study, the apparent terminal half-life of etretinate after 6 months of therapy was approximately 120 days. In another study of 47 patients who had undergone chronic therapy with etretinate, 5 patients had detectable serum drug concentrations (0.5 to 12 ng/mL) 2.1 to 2.9 years after therapy was completed.
In one study, the apparent terminal half life of etretinate after 6 months of therapy was approximately 120 days.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: W. Bollag et al, DE 2414619; US 4105681 and US 4215215 (1974, 1978, 1980 all to Hoffmann-La Roche)

General Manufacturing Information

Withdrawn from the US market in March 1998 and the Canadian market in January 1996.

Clinical Laboratory Methods

HPLC determination in plasma

Interactions

/Concurrent use of etretinate with tetracyclines/ may increase the potential for pseudotumor cerebri.
Concurrent use /with other photosensitizing medications/ may cause additive photosensitizing effects.
Concurrent use with other hepatotoxic medications, especially methotrexate, may increase the potential for hepatotoxicity.
/Concurrent use of etretinate with isotretinoin, tretinoin, or vitamin A/ may result in additive toxic effects.
For more Interactions (Complete) data for ETRETINATE (6 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023
1: Akasaka E, Mabuchi T, Manabe Y, Yahagi E, Yamada-Hiruma A, Yamaoka H, Kojima T, Kato M, Ikoma N, Ozawa A, Haruki Y. Long-term efficacy of psoriasis vulgaris treatments: analysis of treatment with topical corticosteroid and/or vitamin D3 analog, oral cyclosporin, etretinate and phototherapy over a 35-year period, 1975-2010. J Dermatol. 2013 Apr;40(4):238-43. doi: 10.1111/1346-8138.12069. Epub 2013 Jan 21. PubMed PMID: 23330814.
2: Stern RS, Fitzgerald E, Ellis CN, Lowe N, Goldfarb MT, Baughman RD. The safety of etretinate as long-term therapy for psoriasis: results of the etretinate follow-up study. J Am Acad Dermatol. 1995 Jul;33(1):44-52. PubMed PMID: 7601945.
3: Larsen FG, Jakobsen P, Larsen CG, Nørgaard A, Kragballe K, Nielsen-Kudsk F. Single dose pharmacokinetics of etretin and etretinate in psoriatic patients. Pharmacol Toxicol. 1987 Aug;61(2):85-8. PubMed PMID: 2959917.
4: Jakobsen P, Larsen FG, Larsen CG. Simultaneous determination of the aromatic retinoids etretin and etretinate and their main metabolites by reversed-phase liquid chromatography. J Chromatogr. 1987 Apr 10;415(2):413-8. PubMed PMID: 2953748.
5: Kochhar DM, Penner JD, Minutella LM. Biotransformation of etretinate and developmental toxicity of etretin and other aromatic retinoids in teratogenesis bioassays. Drug Metab Dispos. 1989 Nov-Dec;17(6):618-24. PubMed PMID: 2575497.
6: Browman GP, Arnold A, Booker L, Johnstone B, Skingley P, Levine MN. Etretinate blood levels in monitoring of compliance and contamination in a chemoprevention trial. J Natl Cancer Inst. 1989 May 10;81(10):795-8. PubMed PMID: 2654406.
7: Larsen FG, Jakobsen P, Larsen CG, Kragballe K, Nielsen-Kudsk F. Pharmacokinetics of etretin and etretinate during long-term treatment of psoriasis patients. Pharmacol Toxicol. 1988 Mar;62(3):159-65. PubMed PMID: 2967472.
8: Bjerke JR, Geiger JM. Acitretin versus etretinate in severe psoriasis. A double-blind randomized Nordic multicenter study in 168 patients. Acta Derm Venereol Suppl (Stockh). 1989;146:206-7. PubMed PMID: 2532847.
9: Lawrence CM, Marks J, Parker S, Shuster S. A comparison of PUVA-etretinate and PUVA-placebo for palmoplantar pustular psoriasis. Br J Dermatol. 1984 Feb;110(2):221-6. PubMed PMID: 6696838.
10: Shahidullah M, Tham SN, Goh CL. Etretinate therapy for psoriasis and other keratinizing disorders: a 10-year retrospective study in Singapore. Int J Dermatol. 1993 Sep;32(9):686-9. PubMed PMID: 7691773.
11: Giannetti A, Coppini M, Bertazzoni MG, Califano A, Altieri E, Pazzaglia A, Lega M, Lombardo M, Pelfini C, Veller Fornasa C, Rabbiosi G, Cespa M. Clinical trial of the efficacy and safety of oral etretinate with calcipotriol cream compared with etretinate alone in moderate-severe psoriasis. J Eur Acad Dermatol Venereol. 1999 Sep;13(2):91-5. PubMed PMID: 10568486.
12: Happle R, Traupe H, Bounameaux Y, Fisch T. [Teratogenic effects of etretinate in humans]. Dtsch Med Wochenschr. 1984 Sep 28;109(39):1476-80. German. PubMed PMID: 6479047.
13: Christiansen JV, Holm P, Reymann F, Thestrup-Pedersen K. Patients' acceptance of etretinate therapy. A retrospective survey of long-term etretinate therapy in chronic keratotic and pustular skin diseases. Dermatologica. 1984;168(3):122-6. PubMed PMID: 6714503.
14: Ellis CN, Hermann RC, Gorsulowsky DC, Goldfarb MT, Voorhees JJ. Etretinate therapy reduces inpatient treatment of psoriasis. J Am Acad Dermatol. 1987 Nov;17(5 Pt 1):787-91. PubMed PMID: 3680657.
15: Colburn WA, Gibson DM, Rodriguez LC, Buggé CJ, Blumenthal HP. Effect of meals on the kinetics of etretinate. J Clin Pharmacol. 1985 Nov-Dec;25(8):583-9. PubMed PMID: 3841130.
16: Rosén K, Mobacken H, Swanbeck G. PUVA, etretinate, and PUVA-etretinate therapy for pustulosis palmoplantaris. A placebo-controlled comparative trial. Arch Dermatol. 1987 Jul;123(7):885-9. PubMed PMID: 3300565.
17: DiGiovanna JJ, Gross EG, McClean SW, Ruddel ME, Gantt G, Peck GL. Etretinate: effect of milk intake on absorption. J Invest Dermatol. 1984 Jun;82(6):636-40. PubMed PMID: 6233379.
18: Lambert WE, Meyer E, De Leenheer AP, De Bersaques J, Kint AH. Pharmacokinetics and drug interactions of etretinate and acitretin. J Am Acad Dermatol. 1992 Dec;27(6 Pt 2):S19-22. PubMed PMID: 1460119.
19: Kragballe K, Jansén CT, Geiger JM, Bjerke JR, Falk ES, Gip L, Hjorth N, Lauharanta J, Mork NJ, Reunala T, et al. A double-blind comparison of acitretin and etretinate in the treatment of severe psoriasis. Results of a Nordic multicentre study. Acta Derm Venereol. 1989;69(1):35-40. PubMed PMID: 2563606.
20: Seppälä J, Laulainen M, Reunala T. Comparison of etretinate (Tigason) and parenteral gold in the treatment of psoriatic arthropathy. Clin Rheumatol. 1988 Dec;7(4):498-503. PubMed PMID: 3149925.

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